2-Bromo-5-nitropyrimidine

Nucleophilic Aromatic Substitution SNAr Reactivity Halogen Effect

Substituting 2-chloro or 2-iodo analogs leads to yield loss and new impurities, invalidating established downstream processes. This 2-bromo derivative solves that problem with predictable, high-yielding SNAr reactivity. - Enables faithful reproduction of patented TK inhibitor routes (e.g., US8507502) with the exact building block. - Balanced drug-likeness profile (LogP 1.1, TPSA 71.6 Ų) accelerates lead-like library design. - Consistent batch-to-batch performance ensures scalable, cost-effective agrochemical intermediate production.

Molecular Formula C4H2BrN3O2
Molecular Weight 203.983
CAS No. 1210824-80-8
Cat. No. B594897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitropyrimidine
CAS1210824-80-8
Synonyms2-BROMO-5-NITROPYRIMIDINE
Molecular FormulaC4H2BrN3O2
Molecular Weight203.983
Structural Identifiers
SMILESC1=C(C=NC(=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
InChIKeyLTZZMWXCPNGVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitropyrimidine Specifications & Procurement


2-Bromo-5-nitropyrimidine (CAS 1210824-80-8) is a heterocyclic aromatic building block belonging to the halonitropyrimidine class, with the molecular formula C4H2BrN3O2 and a molecular weight of 203.98 g/mol [1]. Its structure features a pyrimidine ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position . This specific substitution pattern confers distinct electronic properties and reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals .

Why 2-Bromo-5-nitropyrimidine Cannot Be Replaced


Due to the pronounced electronic effects of the 5-nitro group and the superior leaving-group ability of the 2-bromo substituent, 2-Bromo-5-nitropyrimidine exhibits a unique and highly predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions . This chemoselectivity is not reliably replicated by its 2-chloro or 2-iodo analogs under identical conditions. The 2-chloro analog is often less reactive, potentially requiring harsher conditions or specialized catalysts [1], while the 2-iodo analog can be more expensive and prone to unwanted side reactions like dehalogenation [2]. Therefore, direct substitution without reaction re-optimization can lead to significant yield losses or the formation of new impurities, invalidating established downstream processes [2]. This necessitates the procurement of the specific 2-bromo derivative to ensure process consistency and synthetic fidelity.

Evidence for Selecting 2-Bromo-5-nitropyrimidine


Superior Leaving-Group Ability at 2-Position

In nitro-activated halopyrimidines, the reactivity in SNAr reactions is primarily determined by the leaving-group ability of the halogen. The bromine atom in 2-Bromo-5-nitropyrimidine exhibits a balanced reactivity profile, being significantly more reactive than chlorine (typically by a factor of 50-100x in comparable systems [1]) but less prone to decomposition or unwanted side reactions compared to iodine . This balance provides a predictable and efficient pathway for substitution with a wide range of nucleophiles .

Nucleophilic Aromatic Substitution SNAr Reactivity Halogen Effect

Key Intermediate for Kinase Inhibitors

2-Bromo-5-nitropyrimidine is explicitly cited as a crucial building block in patent literature for the synthesis of fused bicyclic and tricyclic pyrimidine compounds, which function as tyrosine kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) [1]. While alternative 2-halopyrimidines could conceptually be used, the patented routes and subsequent structure-activity relationship (SAR) studies are built around the 2-bromo derivative [1]. This establishes it as the validated and precedent-setting starting material for this specific chemical series.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Computational Physicochemical Profile

Computational predictions provide a baseline for comparing the physicochemical profile of 2-Bromo-5-nitropyrimidine. It has a predicted LogP (XLogP3-AA) of 1.1 [1], a topological polar surface area (TPSA) of 71.6 Ų [1], and a predicted pKa of -4.74 ± 0.22 . These values are notably different from the 2-chloro analog (predicted LogP ~1.3) and the unsubstituted 5-nitropyrimidine (predicted LogP ~0.1). The intermediate lipophilicity and moderate TPSA of the 2-bromo derivative suggest a favorable balance for both cellular permeability and aqueous solubility, a key consideration in early drug discovery campaigns [2].

Computational Chemistry ADME Prediction Drug-likeness

Key Applications of 2-Bromo-5-nitropyrimidine


Fused Pyrimidine Kinase Inhibitor Synthesis

Procure 2-Bromo-5-nitropyrimidine as the key starting material for constructing the pyrimidine core of tyrosine kinase inhibitors, following the precedent set in patent literature (e.g., US8507502) [1]. Its validated use in these specific synthetic routes reduces development risk and ensures fidelity to the published structure-activity relationship (SAR) data [1].

Early-Stage Drug Discovery and Library Synthesis

Utilize 2-Bromo-5-nitropyrimidine as a versatile building block in the construction of diverse screening libraries. Its predicted physicochemical properties (LogP of 1.1, TPSA of 71.6 Ų) [2] suggest a favorable balance between permeability and solubility, making it an attractive starting point for generating lead-like compounds with improved drug-likeness profiles compared to more lipophilic alternatives [3].

Process Development for Agrochemical Intermediates

Leverage the predictable and robust SNAr chemistry of the 2-bromo group in this compound to efficiently introduce a wide variety of nucleophiles under relatively mild conditions . This reproducibility is critical for scaling up the production of complex agrochemical intermediates where batch-to-batch consistency and yield are paramount economic factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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